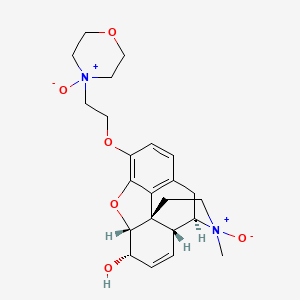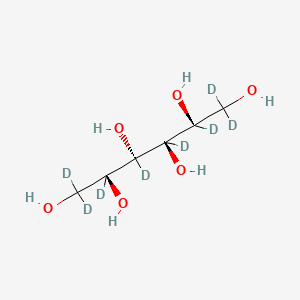
L-Iditol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Iditol-d8 is a deuterated form of L-iditol, a sugar alcohol also known as sorbitol. This compound is characterized by the presence of eight deuterium atoms, which replace the hydrogen atoms in the molecule. This compound is often used as an isotopic label in various scientific studies due to its stability and non-radioactive nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Iditol-d8 can be synthesized through the hydrogenation of L-sorbose using deuterium gas in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation. The catalyst used is often a metal such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps involve:
Hydrogenation: L-sorbose is hydrogenated using deuterium gas in the presence of a catalyst.
Purification: The resulting mixture is purified using chromatographic techniques to isolate this compound from other by-products.
Analyse Des Réactions Chimiques
Types of Reactions
L-Iditol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-sorbose.
Reduction: It can be reduced back to L-sorbose under specific conditions.
Substitution: Deuterium atoms in this compound can be replaced by other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: NAD+ is a common reagent used in the oxidation of this compound.
Reduction: Hydrogen gas and a suitable catalyst are used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substituent.
Major Products
Oxidation: L-sorbose and NADH are the major products formed during the oxidation of this compound.
Reduction: L-sorbose is the primary product of reduction reactions.
Applications De Recherche Scientifique
L-Iditol-d8 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Iditol-d8 involves its interaction with specific enzymes and molecular targets. For example, the enzyme L-iditol 2-dehydrogenase catalyzes the oxidation of this compound to L-sorbose in the presence of NAD+. This reaction involves the transfer of electrons from this compound to NAD+, resulting in the formation of NADH and L-sorbose . The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
L-Iditol-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds such as:
L-Iditol:
D-Iditol:
Xylitol: A sugar alcohol similar to L-Iditol but with a different molecular structure.
This compound’s uniqueness lies in its isotopic labeling, which makes it invaluable for research applications requiring precise tracking and analysis .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1/i1D2,2D2,3D,4D,5D,6D |
Clé InChI |
FBPFZTCFMRRESA-MISPMJSFSA-N |
SMILES isomérique |
[2H][C@]([C@@]([2H])([C@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


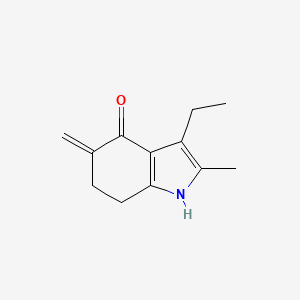
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
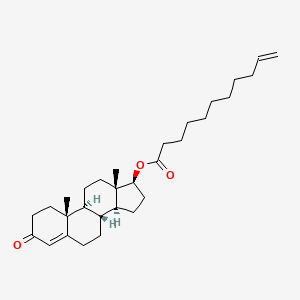
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
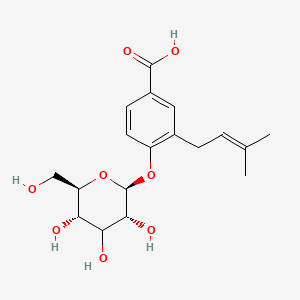

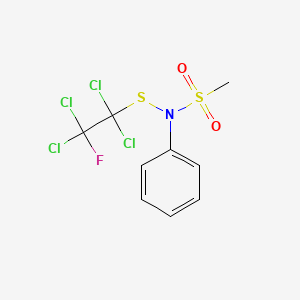
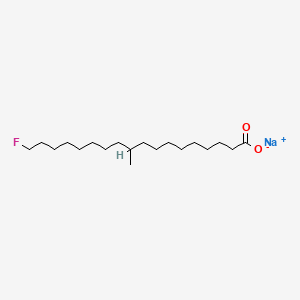
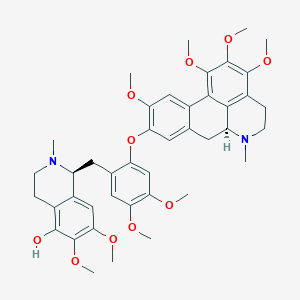
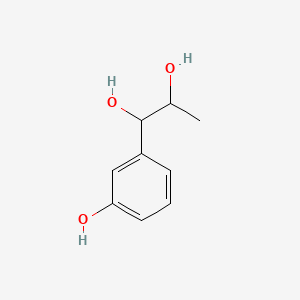
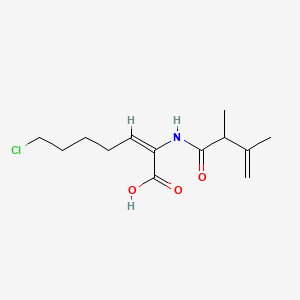
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
